methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H16N2O3S3 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.03230590 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Transformations and Synthesis
- Transformations of Dimethyl Acetone-1,3-dicarboxylate : This study outlines the synthesis process of thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate, demonstrating the compound's role in the creation of complex molecules (Žugelj et al., 2009).
- Acylation and Methylation : The acylation of thiazolecarboxylic acid derivatives, showing how modifications to the compound can lead to various amino derivatives for further chemical synthesis (Dovlatyan et al., 2004).
Potential Biological Implications
- Methylglyoxal in Food and Living Organisms : Although not directly about the compound, this research highlights the significance of related methylglyoxal compounds in biological systems, hinting at potential areas of study for similar structures (Nemet et al., 2006).
- One-Pot Synthesis of Thiazoles : Describes a method for synthesizing thiazoles, which could be applied to the compound for exploring its utility in various synthetic applications (Moriarty et al., 1992).
Chemical Interactions and Reactions
- Synthesis of Thiazole and Selenazole Derivatives : Explains how thiazole and selenazole derivatives, closely related to the compound of interest, are synthesized and their potential antitumor and antifilarial activities, indicating possible research directions for similar compounds (Kumar et al., 1993).
Novel Synthesis Approaches
- Cross-Claisen Condensation : This study showcases a novel method to create heterocyclic γ-amino acids using thiazole derivatives, suggesting applications in peptide mimetics and drug design (Mathieu et al., 2015).
Properties
IUPAC Name |
methyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S3/c1-7-8(2)21-11(10(7)12(17)18-3)15-9(16)6-20-13-14-4-5-19-13/h4-6H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZVFWVEUUKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NCCS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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